6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene
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Overview
Description
6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is a unique bicyclic compound characterized by its three-membered ring fused to a five-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . The process involves multiple steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol to form bromoacetate, followed by the formation of alpha-diazoacetate and subsequent cyclopropanation .
Industrial Production Methods
While specific industrial production methods for 6-Oxa-2,3-diazabicyclo[31This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield oxirane derivatives, while reduction can produce simpler bicyclic compounds .
Scientific Research Applications
6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction is facilitated by the presence of nitrogen and oxygen atoms in the bicyclic structure, which can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazabicyclo[3.1.0]hex-3-ene: Similar in structure but lacks the oxygen atom, leading to different reactivity and applications.
2-Oxabicyclo[2.2.0]hex-5-en-3-one: Contains an oxirane ring but differs in the arrangement of atoms and ring size.
Uniqueness
6-Oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to the presence of both nitrogen and oxygen in its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62033-14-1 |
---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C3H4N2O/c1-2-3(6-2)5-4-1/h2-3H,1H2 |
InChI Key |
CYZZUURKKLUFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)N=N1 |
Origin of Product |
United States |
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